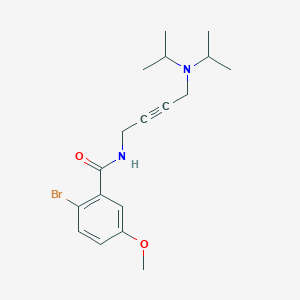

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed for its potential use as a research tool in the field of biochemistry and pharmacology.

Scientific Research Applications

Antidiabetic Potential

A study by Jung et al. (2017) explored the antidiabetic potential of a compound structurally related to 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide, known as SN158. This compound demonstrated effectiveness in activating PPARα/γ, which led to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake. In ob/ob mice, SN158 significantly reduced plasma levels of glucose, triglycerides, and free fatty acids without causing weight gain or hepatomegaly, indicating its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Antioxidant Properties

Li et al. (2012) discovered new nitrogen-containing bromophenols with potent radical scavenging activities. These compounds, derived from the marine red alga Rhodomela confervoides, demonstrated strong DPPH radical scavenging activity and moderate ABTS radical scavenging activity, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Chemical Analysis and Synthetic Pathways

Abiedalla et al. (2021) conducted a study on the N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, a category of novel psychoactive substances. This research involved the synthesis of these compounds and their gas chromatographic analysis, providing insights into their structural properties and potential applications (Abiedalla et al., 2021).

Bromination Methods

Lee et al. (2002) explored the bromination of activated arenes using Oxone® and sodium bromide, demonstrating the formation of bromoarene. This research contributes to the understanding of bromination techniques, which are crucial in the synthesis of brominated compounds like this compound (Lee et al., 2002).

Gene-Directed Enzyme Prodrug Therapy

Friedlos et al. (1997) investigated nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) for gene-directed enzyme prodrug therapy (GDEPT). This research provides insights into the potential medical applications of benzamide derivatives in cancer treatment (Friedlos et al., 1997).

properties

IUPAC Name |

2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O2/c1-13(2)21(14(3)4)11-7-6-10-20-18(22)16-12-15(23-5)8-9-17(16)19/h8-9,12-14H,10-11H2,1-5H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFOMMFAZGDQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=C(C=CC(=C1)OC)Br)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2917189.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2917192.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2917194.png)